6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
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Overview
Description
6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4,3-d]pyrimidin-4-one structure, followed by the introduction of the methoxyphenyl and oxazolyl groups. The sulfanyl group is then added through a thiolation reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxazolyl group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may have potential as a biochemical probe due to its ability to interact with specific proteins or enzymes. It could be used to study the mechanisms of various biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-23(27-25(33-17)19-6-4-3-5-7-19)16-34-26-28-22-12-13-30(15-21(22)24(31)29-26)14-18-8-10-20(32-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTWIEKENVDCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)OC)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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